2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid

Descripción general

Descripción

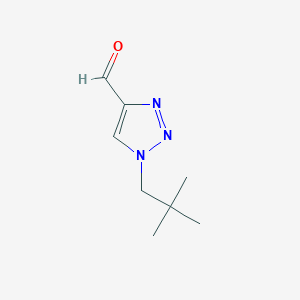

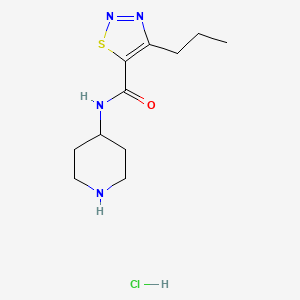

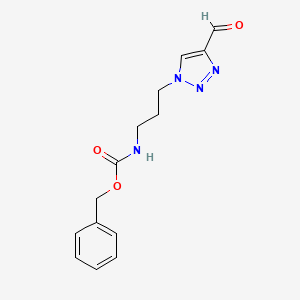

“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic, nucleophilic, or radical reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis

Thiophene-3-acetic acid, a related compound, is a white solid with a molar mass of 142.18 g/mol. It has a density of 1.336 g/cm^3 and a melting point of 79–80 °C . The specific physical and chemical properties of “this compound” would depend on its specific structure.Mecanismo De Acción

Thiophenes

are a type of heterocyclic compound that consists of a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the development of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is easily synthesized and is available commercially. This compound also has a low cost and is relatively stable in aqueous solutions. The main limitation of this compound is that it has a relatively low solubility in organic solvents.

Direcciones Futuras

There are a number of potential future directions for the use of 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid. One potential direction is the use of this compound in the synthesis of novel pharmaceuticals. This compound could also be used in the synthesis of various heterocyclic compounds, which could be used as potential drugs or drug candidates. Additionally, this compound could be used in the synthesis of various enzyme inhibitors, which could be used to study the mechanism of action of various enzymes. Finally, this compound could be used in the synthesis of various coordination complexes, which could be used to study the structure and function of various proteins.

Aplicaciones Científicas De Investigación

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid has been widely used in scientific research, particularly in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazolines, pyrazoles, and thiophenes. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. Furthermore, this compound has been used as a ligand in coordination chemistry, and as a starting material for the synthesis of various enzyme inhibitors.

Propiedades

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)3-7-4-10-11-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWDEVGXDVWUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

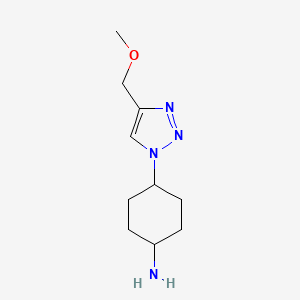

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)